2-Ethyl-2-methylmorpholine
Overview
Description
2-Ethyl-2-methylmorpholine is an organic compound with the molecular formula C7H15NO. It is a morpholine derivative characterized by the presence of both amine and ether functional groups. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-methylmorpholine typically involves the reaction of 2-methylmorpholine with ethylating agents under controlled conditions. One common method is the alkylation of 2-methylmorpholine using ethyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-2-methylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Halogenated compounds (e.g., alkyl halides); reactions are performed in polar aprotic solvents like DMF or acetonitrile.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
2-Ethyl-2-methylmorpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-2-methylmorpholine involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a ligand for certain enzymes, modulating their activity. The compound’s amine group allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their function and stability .
Comparison with Similar Compounds
Morpholine: A simpler analog with a similar structure but lacking the ethyl and methyl substituents.
2-Methylmorpholine: Similar to 2-Ethyl-2-methylmorpholine but without the ethyl group.
N-Ethylmorpholine: Contains an ethyl group but lacks the methyl substituent.
Uniqueness: this compound is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical and physical properties. These substituents influence the compound’s reactivity, solubility, and interaction with other molecules, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-ethyl-2-methylmorpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-3-7(2)6-8-4-5-9-7/h8H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUXSRMSHNYAGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNCCO1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201311292 | |
Record name | 2-Ethyl-2-methylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201311292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240527-64-3 | |
Record name | 2-Ethyl-2-methylmorpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240527-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethyl-2-methylmorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201311292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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